molecular formula C10H15NO2S B11891422 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- CAS No. 137180-69-9

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-

Katalognummer: B11891422
CAS-Nummer: 137180-69-9
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: URJUCWQVUXTABF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a carbothioamide group attached to the cyclohexane ring. The presence of the oxo and thioamide functional groups makes this compound interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- typically involves the reaction of a suitable precursor with a thioamide reagent under controlled conditions. One common method involves the use of 1-oxaspiro[4.5]decane-4-carboxylic acid as a starting material. This compound is reacted with a thioamide reagent, such as thiourea, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a thioamide group.

    Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate: Contains a cyano group and an ester group, offering different reactivity and applications.

Uniqueness

1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo- is unique due to the presence of both oxo and thioamide functional groups, which provide a diverse range of chemical reactivity and potential applications. Its spirocyclic structure also contributes to its distinct properties and makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

137180-69-9

Molekularformel

C10H15NO2S

Molekulargewicht

213.30 g/mol

IUPAC-Name

2-oxo-1-oxaspiro[4.5]decane-4-carbothioamide

InChI

InChI=1S/C10H15NO2S/c11-9(14)7-6-8(12)13-10(7)4-2-1-3-5-10/h7H,1-6H2,(H2,11,14)

InChI-Schlüssel

URJUCWQVUXTABF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.